
2,3-Pyrrolidinedione, 4-(((2-aminoethyl)amino)-2-naphthalenylmethylene)-1-(4-chlorophenyl)-5-thioxo-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Pyrrolidinedione, 4-(((2-aminoethyl)amino)-2-naphthalenylmethylene)-1-(4-chlorophenyl)-5-thioxo-, monohydrochloride is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is commonly referred to as "Compound X" in scientific literature. In
Wirkmechanismus
The mechanism of action of Compound X is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in cell proliferation and survival. Specifically, Compound X has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, Compound X has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative damage and cell death.
Biochemische Und Physiologische Effekte
In addition to its anti-cancer activity, Compound X has been shown to have other biochemical and physiological effects. For example, studies have shown that Compound X can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that Compound X may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Compound X is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. Additionally, Compound X has been shown to have a relatively low toxicity profile, which suggests that it may be safe for use in humans. However, there are also some limitations to the use of Compound X in lab experiments. For example, the synthesis of Compound X is relatively complex and time-consuming, which may make it difficult to produce large quantities of the compound for use in experiments.
Zukünftige Richtungen
There are several future directions for research on Compound X. One area of interest is the development of new cancer therapies based on Compound X. Specifically, researchers are interested in developing new drugs that can target the specific enzymes and pathways that are inhibited by Compound X. Additionally, researchers are interested in exploring the potential applications of Compound X in the treatment of other diseases, such as neurological disorders and infectious diseases.
Conclusion:
Compound X is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. The synthesis of Compound X involves the reaction of 4-chlorobenzaldehyde, 2-aminonaphthalene, and thiourea in the presence of ethanol and acetic acid. Compound X has been the subject of numerous scientific studies due to its potent anti-cancer activity and other biochemical and physiological effects. While there are some limitations to the use of Compound X in lab experiments, there are also several future directions for research on this promising compound.
Synthesemethoden
The synthesis of Compound X involves the reaction of 4-chlorobenzaldehyde, 2-aminonaphthalene, and thiourea in the presence of ethanol and acetic acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified through recrystallization. The yield of Compound X is typically around 50%.
Wissenschaftliche Forschungsanwendungen
Compound X has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications of Compound X is in the field of cancer research. Studies have shown that Compound X exhibits potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, Compound X has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Eigenschaften
CAS-Nummer |
107888-04-0 |
|---|---|
Produktname |
2,3-Pyrrolidinedione, 4-(((2-aminoethyl)amino)-2-naphthalenylmethylene)-1-(4-chlorophenyl)-5-thioxo-, monohydrochloride |
Molekularformel |
C23H19Cl2N3O2S |
Molekulargewicht |
472.4 g/mol |
IUPAC-Name |
(4E)-4-[(2-aminoethylamino)-naphthalen-2-ylmethylidene]-1-(4-chlorophenyl)-5-sulfanylidenepyrrolidine-2,3-dione;hydrochloride |
InChI |
InChI=1S/C23H18ClN3O2S.ClH/c24-17-7-9-18(10-8-17)27-22(29)21(28)19(23(27)30)20(26-12-11-25)16-6-5-14-3-1-2-4-15(14)13-16;/h1-10,13,26H,11-12,25H2;1H/b20-19+; |
InChI-Schlüssel |
LDBBTYSQSXJNKB-RZLHGTIFSA-N |
Isomerische SMILES |
C1=CC=C2C=C(C=CC2=C1)/C(=C\3/C(=O)C(=O)N(C3=S)C4=CC=C(C=C4)Cl)/NCCN.Cl |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=C3C(=O)C(=O)N(C3=S)C4=CC=C(C=C4)Cl)NCCN.Cl |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=C3C(=O)C(=O)N(C3=S)C4=CC=C(C=C4)Cl)NCCN.Cl |
Synonyme |
(4E)-4-[(2-aminoethylamino)-naphthalen-2-yl-methylidene]-1-(4-chloroph enyl)-5-sulfanylidene-pyrrolidine-2,3-dione hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



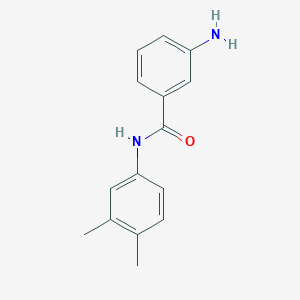
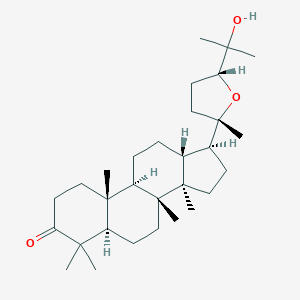



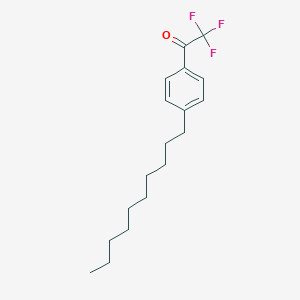
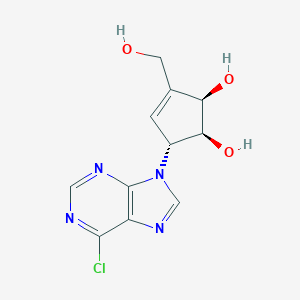
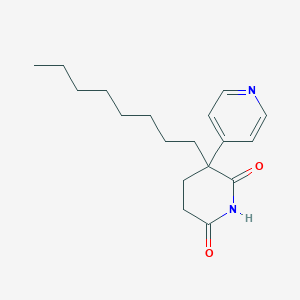
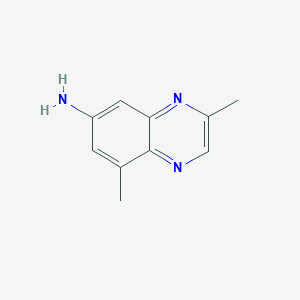
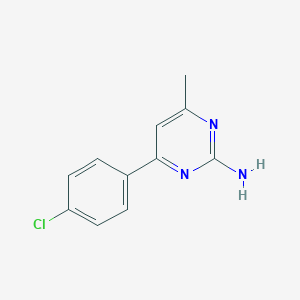
![(3E,5E,11E,13Z)-16-[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-2-methoxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B8793.png)
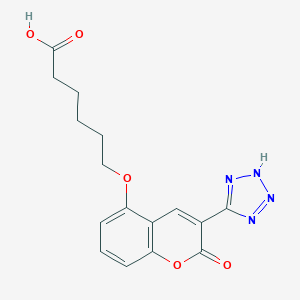
![2-Ethynyl-1-azabicyclo[2.2.2]octane](/img/structure/B8800.png)
![(3E)-3-[[3-[(3,4-dichlorophenyl)sulfanylmethyl]-5-ethoxy-4-hydroxyphenyl]methylidene]oxolan-2-one](/img/structure/B8801.png)